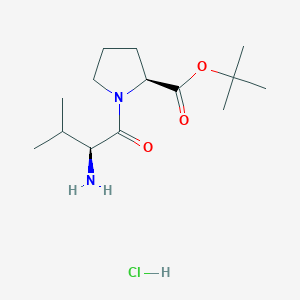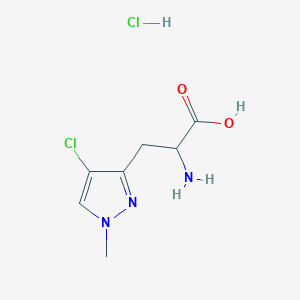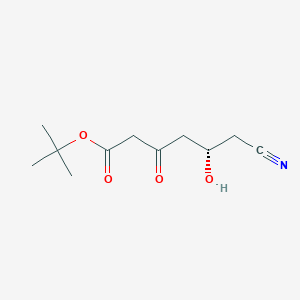
8-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one
Descripción general
Descripción
“8-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one” is a chemical compound with the CAS Number: 1260012-73-4 . It has a molecular weight of 182.15 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular structure of “8-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one” can be represented by the SMILES stringOc1ccc2CCC(=O)Oc2c1 . This indicates that the compound contains a benzopyran ring with a fluoro group at the 8th position and a hydroxy group at the 7th position . Physical And Chemical Properties Analysis
“8-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one” is a solid at room temperature . It has a molecular weight of 182.15 .Aplicaciones Científicas De Investigación
Cancer Research
Scientific Field
Biomedical Sciences - Oncology Application Summary: This compound has been investigated for its antiproliferative activity against cancer cell lines. It’s part of a class of compounds known for their cytotoxic properties. Methods of Application:
- IC50 values ranged from 5.2–22.2 μM against MDA-MB-231 cancer cells .
- Minimal cytotoxicity to normal cell lines like HEK-293 and LLC-PK1 .
Drug Discovery
Scientific Field
Pharmaceutical Chemistry Application Summary: The compound is used in the synthesis of new drugs due to its pharmacophoric properties. Methods of Application:
Material Science
Scientific Field
Material Chemistry Application Summary: The compound’s structural properties make it suitable for material science applications, particularly in the development of organic semiconductors. Methods of Application:
Antioxidant Research
Scientific Field
Biochemistry Application Summary: The compound has been evaluated for its antioxidant properties, which are crucial in combating oxidative stress. Methods of Application:
Neurological Disorders
Scientific Field
Neuropharmacology Application Summary: The neuroprotective effects of the compound are being explored, particularly in the context of neurodegenerative diseases. Methods of Application:
Anti-inflammatory Research
Scientific Field
Immunology Application Summary: The compound’s anti-inflammatory properties are being studied for their potential in treating inflammatory diseases. Methods of Application:
Antimicrobial Activity
Scientific Field
Microbiology Application Summary: The compound has been explored for its potential to inhibit the growth of various microorganisms. Methods of Application:
Antiviral Research
Scientific Field
Virology Application Summary: The compound’s antiviral properties are under investigation, particularly against flu viruses. Methods of Application:
Antihypertensive Applications
Scientific Field
Cardiovascular Pharmacology Application Summary: The compound is being studied for its effects on blood pressure regulation. Methods of Application:
Antidiabetic Effects
Scientific Field
Endocrinology Application Summary: The compound’s role in glucose metabolism has been examined for diabetes treatment. Methods of Application:
AMPA Receptor Modulation
Scientific Field
Neurology Application Summary: The compound has been synthesized and tested as an activator of AMPA receptors, which are involved in fast synaptic transmission in the brain. Methods of Application:
KATP Channel Activation
Scientific Field
Molecular Pharmacology Application Summary: The compound has been identified as an activator of KATP channels, which play a role in cellular metabolism and are implicated in various diseases. Methods of Application:
Synthesis of Tetrahydroisoquinolines
Scientific Field
Organic Chemistry Application Summary: The compound is used as a key intermediate in the synthesis of tetrahydroisoquinolines, which are important in medicinal chemistry. Methods of Application:
Calcium Channel Blockers
Scientific Field
Pharmacology Application Summary: Derivatives of the compound have shown potential as calcium channel blockers, which are significant in treating chronic pain. Methods of Application:
Norepinephrine-Dopamine Reuptake Inhibitors
Scientific Field
Neuropharmacology Application Summary: The compound’s derivatives have been explored as norepinephrine-dopamine reuptake inhibitors, which can be used as antidepressants. Methods of Application:
Safety And Hazards
Propiedades
IUPAC Name |
8-fluoro-7-hydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-8-7(12)2-1-5-6(11)3-4-13-9(5)8/h1-2,12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKJJJGDMIPKQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one | |
CAS RN |
1260012-73-4 | |
| Record name | 8-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine](/img/structure/B1458435.png)








